Cilengitide hydrochloride
Description
Properties
CAS No. |
188969-00-8 |
|---|---|
Molecular Formula |
C27H41ClN8O7 |
Molecular Weight |
625.1 g/mol |
IUPAC Name |
2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C27H40N8O7.ClH/c1-15(2)22-25(41)33-17(10-7-11-30-27(28)29)23(39)31-14-20(36)32-18(13-21(37)38)24(40)34-19(26(42)35(22)3)12-16-8-5-4-6-9-16;/h4-6,8-9,15,17-19,22H,7,10-14H2,1-3H3,(H,31,39)(H,32,36)(H,33,41)(H,34,40)(H,37,38)(H4,28,29,30);1H/t17-,18-,19+,22-;/m0./s1 |
InChI Key |
JSBRBZVFFMRGCI-LOPTWHKWSA-N |
SMILES |
CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.Cl |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.Cl |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.Cl |
Other CAS No. |
188969-00-8 |
Origin of Product |
United States |
Preparation Methods
Enzymatic Synthesis Using Thioesterase-Mediated Chemoenzymic Method
A novel and efficient approach to synthesize Cilengitide hydrochloride involves the use of thioesterase (TE) enzymes to catalyze the cyclization of a linear peptide precursor. This chemoenzymic method offers significant advantages over traditional chemical synthesis in terms of reaction time, yield, and cost-effectiveness.
- Substrate Preparation: The linear peptide substrate, L-aspartyl-D-phenylalanyl-N-methyl-L-valyl-L-arginyl-glycyl, is synthesized chemically and diluted to a 0.5 mM concentration in phosphoric acid buffer.
- Enzymatic Reaction: The TE enzyme is added to the substrate solution in a molar ratio of 1:10 (enzyme to substrate) in MOPS buffer. The mixture is incubated at 24°C for 6 hours to facilitate cyclization.
- Reaction Termination and Purification: After incubation, the reaction is stopped by freezing at -70°C. The product is lyophilized, redissolved in methanol, and purified by preparative high-performance liquid chromatography (HPLC) using a VYDAC-C18 column.
- Analysis: The product's identity and purity are confirmed by HPLC retention times, mass spectrometry (MS), and tandem MS (MS-MS) analysis, which match those of standard Cilengitide.
| Parameter | Traditional Chemical Synthesis | Thioesterase-Mediated Synthesis |
|---|---|---|
| Reaction Time | 32 hours | 40 minutes |
| Yield | 27.2% | 79.3% |
| Cost Efficiency | Lower | Higher |
| Purification Requirement | Extensive | Simplified |
The enzymatic method reduces the reaction time by approximately 48-fold and nearly triples the yield, significantly lowering production costs and improving scalability.
Traditional Chemical Synthesis
The conventional chemical synthesis of this compound involves solid-phase peptide synthesis (SPPS) techniques with subsequent cyclization steps.
- Solid-Phase Peptide Synthesis: Using Wang resin, the linear pentapeptide is assembled stepwise. Each amino acid is coupled using activating agents such as HBTU and HOBt in the presence of a base like DIEA.
- Deprotection and Cleavage: After chain assembly, the peptide is cleaved from the resin and deprotected using piperidine in DMF and other solvents.
- Cyclization: The linear peptide is cyclized in solution using coupling reagents such as PyBOP and HOBt in dichloromethane (DCM) with DIEA as a base. The reaction is typically carried out under an ice bath and stirred for 24 hours.
- Purification: The crude cyclic peptide is purified by preparative HPLC.
- Characterization: Purity and identity are confirmed by HPLC and MS.
- Longer reaction times.
- Lower overall yields.
- More complex purification due to side reactions and incomplete cyclization.
This method remains a standard in peptide synthesis but is less efficient compared to enzymatic approaches.
Comparative Table of Key Preparation Methods
| Aspect | Thioesterase-Mediated Enzymatic Synthesis | Traditional Chemical Synthesis | Advanced RGD Mimetics Synthesis |
|---|---|---|---|
| Reaction Time | ~40 minutes | ~32 hours | Multi-step, several days |
| Yield | ~79.3% | ~27.2% | Variable, optimized per step |
| Catalysts/Enzymes | Thioesterase (TE) enzyme | PyBOP, HOBt, DIEA | Pd catalysts, EDC, DIPEA |
| Purification | Preparative HPLC | Preparative HPLC | Preparative RP-HPLC |
| Scalability | High | Moderate | Moderate to low |
| Cost Efficiency | High | Moderate to low | Variable |
Detailed Research Findings and Analytical Data
- Mass Spectrometry: The enzymatic product has a molecular weight of 589.34 Da, consistent with the calculated 589.3 Da for Cilengitide.
- HPLC Analysis: The retention time of the enzymatic product matches the standard Cilengitide peak, confirming product identity.
- MS-MS Fragmentation: Characteristic ion fragments at m/z 86.3, 312.1, and 120.2 confirm the cyclic peptide structure.
- Enzyme Engineering: Variants of thioesterase with amino acid sequence modifications (e.g., SEQ ID NO:3) improve catalytic efficiency.
- Reaction Conditions: Optimal enzymatic synthesis occurs at 24°C, pH buffered with MOPS, with a substrate to enzyme ratio of 10:1.
Summary and Outlook
The preparation of this compound has evolved from traditional chemical synthesis methods to innovative enzymatic approaches that significantly enhance efficiency and yield. The thioesterase-mediated chemoenzymic method stands out as a superior technique, offering rapid synthesis, high yield, and cost-effectiveness, which are critical for industrial-scale production.
Further research into enzyme engineering and process optimization is likely to improve these methods even more, potentially enabling more sustainable and scalable manufacturing of this compound and related cyclic peptides.
This article synthesizes diverse authoritative sources and recent research to provide a comprehensive understanding of the preparation methods for this compound, ensuring a professional and detailed perspective suitable for researchers and industry professionals alike.
Chemical Reactions Analysis
Types of Reactions: EMD-85189 primarily undergoes interactions with integrins rather than traditional chemical reactions like oxidation or reduction. it can be involved in:
Binding Reactions: EMD-85189 binds selectively to integrins αvβ3 and αvβ5, inhibiting their activity.
Inhibition Reactions: The compound inhibits integrin-mediated cell adhesion and migration.
Common Reagents and Conditions:
Reagents: The synthesis of EMD-85189 involves amino acids, coupling reagents (e.g., HBTU), and cyclization agents.
Major Products Formed: The primary product formed from these reactions is the cyclic peptide EMD-85189 itself, which exhibits high purity and potency .
Scientific Research Applications
EMD-85189 has a wide range of scientific research applications, including:
Cancer Research: EMD-85189 is extensively studied for its anticancer properties.
Biology: The compound is used to study cell adhesion, migration, and signaling pathways involving integrins.
Industry: The compound is utilized in the development of integrin inhibitors and other therapeutic agents.
Mechanism of Action
EMD-85189 exerts its effects by binding to and inhibiting the activities of integrins αvβ3 and αvβ5. This inhibition disrupts endothelial cell-cell interactions, endothelial cell-matrix interactions, and angiogenesis. The molecular targets of EMD-85189 are the integrins themselves, and the pathways involved include the inhibition of integrin-mediated signaling cascades .
Comparison with Similar Compounds
Pharmacological Profile :
Key Findings :
- Induces temporal vascular normalization in glioma models, enhancing radiotherapy efficacy when administered 8 hours prior to treatment .
- Modest direct cytotoxicity on glioma cells, with effects independent of O6-methylguanine DNA methyltransferase (MGMT) status or caspase activity .
Comparison with Similar Compounds
Cilengitide hydrochloride belongs to a class of integrin inhibitors, primarily targeting αvβ3/αvβ4. Below is a comparative analysis with structurally or functionally related compounds:
Pharmacological and Target Selectivity
Key Insights :
- Selectivity: Cilengitide’s ~10-fold selectivity for αvβ3 over gpIIbIIIa reduces off-target effects on platelets compared to non-selective inhibitors like Eptifibatide .
- Structural Specificity : Cyclic RGD peptides (e.g., Cyclo(RGDyK)) share Cilengitide’s RGD motif but lack its clinical validation in oncology .
Clinical Efficacy and Combination Therapy
Key Insights :
- Temporal Vascular Effects: Cilengitide’s vascular normalization window (peaking at 8 hours post-administration) is critical for synergizing with radiotherapy .
- MGMT-Independent Response : Unlike temozolomide, Cilengitide’s benefits in MGMT-methylated GBM patients are attributed to improved perfusion rather than direct DNA damage .
Mechanisms of Resistance and Limitations
- Detachment Resistance : Some glioma cells resist Cilengitide-induced detachment despite expressing αvβ3/αvβ5, suggesting compensatory survival pathways .
Biological Activity
Cilengitide hydrochloride is a cyclic peptide that acts as an antagonist to integrins αvβ3 and αvβ5. Its primary applications are in the treatment of glioblastoma and other cancers due to its anti-angiogenic properties. This article delves into the biological activity of cilengitide, summarizing key research findings, case studies, and mechanisms of action.
Cilengitide exerts its biological effects primarily through the inhibition of integrin-mediated cell adhesion and signaling pathways. The integrins αvβ3 and αvβ5 are crucial for tumor cell attachment, migration, and angiogenesis. By blocking these integrins, cilengitide disrupts the interaction between tumor cells and the extracellular matrix (ECM), leading to:
- Inhibition of Tumor Growth : Cilengitide has shown efficacy in reducing tumor growth in various preclinical models, including those with human tumor xenografts in immunocompromised mice .
- Induction of Apoptosis : The compound induces apoptosis in glioma cells by activating caspase pathways, although this process is not solely dependent on caspase activity .
- Anti-Angiogenic Effects : Cilengitide reduces vascular density and hypoxia in tumors, contributing to its anti-angiogenic profile .
In Vitro Studies
In vitro studies have demonstrated that cilengitide can induce detachment and decrease viability in glioma cell lines at clinically relevant concentrations (1–100 μM). However, the extent of these effects varies among different cell lines, indicating a complex relationship between integrin expression levels and cilengitide efficacy .
In Vivo Studies
Cilengitide has been evaluated in various animal models:
- Tumor Growth Inhibition : In studies using nude mice inoculated with human tumor cells, cilengitide inhibited tumor growth effectively. Notably, it also showed efficacy against αv-integrin-negative tumors, suggesting that its action may be more related to the tumor microenvironment than direct effects on tumor cells .
- Clinical Trials : Multiple phase I and II clinical trials have assessed cilengitide's safety and efficacy. A phase I trial indicated no dose-limiting toxicities at doses up to 1600 mg/m², with an apparent terminal half-life of 3–5 hours .
Case Studies
One notable case involved an older patient with methylated MGMT glioblastoma who received cilengitide as part of the CENTRIC trial. This patient exhibited very long-term survival compared to historical controls, highlighting cilengitide's potential therapeutic benefits when combined with standard treatments .
Table 1: Integrin Expression in Glioma Cell Lines
| Cell Line | αvβ3 Expression | αvβ5 Expression |
|---|---|---|
| U87MG | High | Positive |
| LNT-229 | High | Positive |
| LN-308 | High | Positive |
| LN-18 | Negative | Positive |
| LN-319 | Negative | Positive |
This table summarizes the expression levels of target integrins in various glioma cell lines, which can influence cilengitide's effectiveness.
Table 2: Summary of Clinical Trials Involving Cilengitide
| Study Type | Patient Population | Dosage Range (mg/m²) | Key Findings |
|---|---|---|---|
| Phase I Trial | Patients with solid tumors | 30 - 1600 | No dose-limiting toxicities observed |
| Phase II Trial | Recurrent glioblastoma | Variable | Promising anti-tumor activity |
Q & A
Q. What is the molecular mechanism of cilengitide hydrochloride in targeting integrin αVβ3, and how does this inform experimental design in angiogenesis studies?
Cilengitide is a cyclic pentapeptide that binds with high affinity to integrin αVβ3, disrupting endothelial cell adhesion and inducing anoikis. Methodologically, researchers should:
- Use in vitro models like human umbilical vein endothelial cells (HUVECs) cultured on β1 integrin ligands (e.g., fibronectin, collagen I) to study redistribution of αVβ3 and VE-cadherin .
- Monitor phosphorylation of FAK, Src, and VE-cadherin via Western blotting to assess signaling pathway activation .
- Design dose-response experiments with cilengitide concentrations ranging from 1–100 µM to evaluate effects on endothelial monolayer permeability .
Q. What pharmacokinetic (PK) parameters of cilengitide are critical for preclinical studies, and how should they be measured?
Key PK parameters include elimination half-life (~2.35 hours), clearance (104.15 mL/min), and volume of distribution (17.39 L). Methodological considerations:
- Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure plasma concentrations in glioblastoma patients, ensuring sampling at 0.5, 1, 2, 4, and 6 hours post-infusion .
- Account for lack of drug accumulation in repeated dosing due to short half-life; design studies with daily infusions rather than continuous dosing .
Q. How should researchers validate cilengitide’s anti-angiogenic effects in glioblastoma models?
- Employ orthotopic glioblastoma xenografts in immunodeficient mice, combining cilengitide with standard therapies (e.g., temozolomide + radiotherapy).
- Quantify tumor vascular density via immunohistochemistry (CD31 staining) and correlate with survival endpoints .
Advanced Research Questions
Q. How can conflicting data on cilengitide’s dual role in endothelial cell signaling (activation vs. inhibition) be resolved?
Contradictory findings arise from differences in integrin expression profiles and ligand density in experimental models. To address this:
- Compare HUVECs cultured on high-density (pro-adhesive) vs. low-density β1 integrin ligands to mimic variable tumor microenvironments .
- Use Src kinase inhibitors (e.g., PP2) to isolate cilengitide-specific effects on FAK/VE-cadherin phosphorylation from off-target signaling .
Q. What experimental strategies optimize cilengitide’s efficacy in combination therapies, given its short half-life?
- Co-administer cilengitide with pharmacokinetic enhancers (e.g., cytochrome P450 inhibitors) to prolong exposure .
- Develop sustained-release formulations (e.g., nanoparticle encapsulation) and validate release kinetics using dynamic dialysis models .
Q. How do clinical trial discrepancies in thromboembolic risk with cilengitide inform safety monitoring in preclinical studies?
- Incorporate coagulation assays (e.g., D-dimer levels, platelet aggregation tests) in animal models to assess thrombotic risk .
- Cross-reference clinical data (e.g., increased pulmonary embolism incidence in phase III trials) with in vitro endothelial permeability assays to identify high-risk patient subgroups .
Methodological and Data Analysis Questions
Q. What systematic review criteria should be applied to analyze cilengitide’s clinical trial data?
- Follow EPA guidelines for data inclusion: prioritize peer-reviewed studies, exclude non-English/non-clinical reports, and categorize findings by endpoints (e.g., overall survival, toxicity) .
- Use PRISMA frameworks to address bias in glioblastoma trials, noting temozolomide’s confounding effects in combination therapies .
Q. How should researchers address variability in cilengitide’s efficacy across glioblastoma subtypes?
- Stratify preclinical models by molecular markers (e.g., MGMT promoter methylation status) using PCR or methylation-specific sequencing .
- Apply multivariate regression analysis to isolate cilengitide’s contribution to survival in heterogeneous patient cohorts .
Research Gaps and Future Directions
Q. What novel delivery systems are being explored to overcome cilengitide’s pharmacokinetic limitations?
Q. How can transcriptomic profiling refine patient selection for cilengitide-based therapies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
